Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea

Medicinal chemistry Synthetic methodology Urea coupling

This 3-bromo-4-fluorophenyl thiazolyl-urea is a differentiated kinase-biased scaffold with an uncharacterized bioactivity profile—ideal for diversity-oriented phenotypic screens against hematological and solid tumor models. Its low logP (2.29) makes it a superior starting point for ADMET optimization vs. high-lipophilicity leads (e.g., Sorafenib logP ~4.1). The reported 92% high-yielding phenyl carbamate coupling provides a robust process-chemistry benchmark for urea bond formation. Procure this compound to deconvolute halogenation-dependent SAR: systematic comparison with the 2-nitrophenyl analog (EC₅₀ ~6.76×10⁴ nM) and 5-acetyl-thiazolyl CCR3 inhibitor (IC₅₀ 1.20 nM) enables target-engagement selectivity mapping. Research-grade, exclusively for R&D use.

Molecular Formula C11H9BrFN3OS
Molecular Weight 330.18 g/mol
CAS No. 1231891-91-0
Cat. No. B6590937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea
CAS1231891-91-0
Molecular FormulaC11H9BrFN3OS
Molecular Weight330.18 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)NC2=CC(=C(C=C2)F)Br
InChIInChI=1S/C11H9BrFN3OS/c1-6-5-18-11(14-6)16-10(17)15-7-2-3-9(13)8(12)4-7/h2-5H,1H3,(H2,14,15,16,17)
InChIKeyCROZWMMCPDKRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea (CAS 1231891-91-0): Procurement-Relevant Identity and Chemical Class


1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea (CAS 1231891-91-0) is a synthetic small-molecule urea derivative with the molecular formula C₁₁H₉BrFN₃OS and a molecular weight of 330.18 g/mol . It belongs to the thiazolyl-urea class, a scaffold widely explored in kinase inhibitor discovery programs [1]. The compound features a 4-methylthiazol-2-yl moiety linked via a urea bridge to a 3-bromo-4-fluorophenyl ring—a halogenation pattern associated with modulated target binding in analogous chemotypes [2]. Currently catalogued in major chemical supplier databases, this compound is positioned as a research-grade synthetic intermediate and potential pharmacological tool compound [3].

Why 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea Cannot Be Interchanged with Close Analogs: The Halogenation-Scaffold Selectivity Principle


Within the thiazolyl-urea chemotype, biological activity is exquisitely sensitive to both the halogenation pattern on the phenyl ring and the substitution on the thiazole core. Published structure-activity relationship (SAR) studies demonstrate that the position and identity of halogen substituents (e.g., bromo, fluoro, chloro) profoundly alter antiproliferative potency against leukemic and solid tumor cell lines, with IC₅₀ values shifting by orders of magnitude among regioisomers [1]. Similarly, varying the thiazole 4-position substituent from methyl to acetyl or other groups redirects kinase selectivity profiles—for instance, between C-RAF/FLT3, GSK3, Aurora2, and Syk [2][3]. Consequently, generic or structurally similar thiazolyl-urea compounds cannot serve as interchangeable procurement surrogates; the specific 3-bromo-4-fluoro phenyl substitution on a 4-methylthiazol-2-yl urea backbone represents a unique chemical vector for which activity must be empirically validated [4].

Quantitative Differentiation Evidence for 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea (CAS 1231891-91-0) vs. Structural Analogs


Synthetic Accessibility and Yield: Target Compound vs. Alternative Phenyl Carbamate Route Products

A documented two-step synthesis of the target compound from commercially available 3-bromo-4-fluoroaniline and phenyl (4-methylthiazol-2-yl)carbamate delivers a reported yield of 92% (400 mg isolated as an off-white solid) . In contrast, analogous thiazolyl-urea syntheses employing alternative coupling strategies or different aniline derivatives typically report yields ranging from 45% to 78% under comparable conditions [1]. This 14–47 percentage-point yield advantage directly impacts procurement cost-per-gram economics when scaling for biological evaluation.

Medicinal chemistry Synthetic methodology Urea coupling

Predicted Physicochemical Profile: Distinct logP and Drug-Likeness vs. Sorafenib and Lead Compound 6h

The target compound has a calculated logP of 2.29 and a molecular weight of 330.18 g/mol [1]. This places it in a favorable lipophilicity range distinct from both the clinical kinase inhibitor Sorafenib (logP ~4.1; MW 464.8) and the research-stage dual C-RAF/FLT3 inhibitor 6h (IC₅₀ 5.62 μM against HepG2) from the same thiazolyl-urea series [2]. The lower logP of the target compound (ΔlogP ≈ –1.8 vs. Sorafenib) is predicted to confer superior aqueous solubility, a critical determinant of formulation feasibility and in vivo exposure [2][3].

ADMET prediction Drug-likeness Lead optimization

Kinase Selectivity Potential: Scaffold-Inferred Differentiation from Aurora Kinase and PI3K Inhibitor Chemotypes

The thiazolyl-urea scaffold, as exemplified by the target compound, has been patented as a privileged structure for inhibiting protein kinases including B-Raf, GSK3, Aurora2, Syk, and receptor tyrosine kinases [1]. Within this class, selectivity is exquisitely tunable: the 4-methyl substitution on the thiazole ring (as in the target compound) distinguishes it from 5-acetyl-thiazolyl-urea analogs that exhibit sub-nanomolar potency against CCR3 (IC₅₀ = 1.20 nM) [2], and from pyridyl-thiazolyl-ureas such as RKI-1447 that potently inhibit ROCK1/2 (IC₅₀ = 14.5 and 6.2 nM) . The specific halogenation pattern (3-Br, 4-F) further differentiates the target compound from 2-nitrophenyl and other aryl-substituted thiazolyl-ureas that show EC₅₀ values in the micromolar range against diverse targets [3].

Kinase selectivity Thiazole-urea scaffold Chemical biology

Empirical Bioactivity Data Gap: Confirmed Absence of Published Activity vs. Structural Analogs in BRD4 and Kinase Assays

The ZINC database, aggregating ChEMBL 20 bioactivity data, confirms that there is no known biological activity reported for this compound across any target or assay system [1]. This contrasts sharply with structurally related thiazolyl-urea compounds that have established activity profiles: for example, CHEMBL1738943 (a thiazole-urea analog) exhibits DDR1 inhibition with an IC₅₀ of 68 nM [2], while a distinct phenyl-urea chemotype containing a 3-bromo substituent shows BRD4 BD2 binding with a Kd of 0.300 nM [3]. The absence of reported bioactivity for the target compound represents a verifiable differentiation: it is an uncharacterized chemical probe whose biological profile remains to be empirically determined, unlike its extensively profiled analogs.

Bioactivity profiling BRD4 bromodomain Assay gap analysis

Scientific Procurement Scenarios for 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea Based on Verified Evidence


Unbiased Phenotypic Screening in Kinase-Driven Oncology Programs

Given its membership in the thiazolyl-urea kinase inhibitor scaffold class [1] and the confirmed absence of any reported bioactivity [2], this compound is ideally suited for inclusion in diversity-oriented phenotypic screening libraries targeting hematological malignancies or solid tumors, where its uncharacterized profile enables unbiased hit discovery without preconceived target bias.

Structure-Activity Relationship (SAR) Exploration of Halogenated Phenyl-Thiazolyl Ureas

The 3-bromo-4-fluorophenyl substitution pattern represents a specific halogenation vector within the thiazolyl-urea SAR landscape. Procurement of this compound enables systematic comparison with the 2-nitrophenyl analog (EC₅₀ ~6.76 × 10⁴ nM) [3] and the 5-acetyl-thiazolyl CCR3 inhibitor (IC₅₀ = 1.20 nM) [4] to deconvolute the contribution of aryl halogenation to target engagement and selectivity.

ADMET Lead Optimization Leveraging Favorable Computed Physicochemical Properties

With a calculated logP of 2.29—substantially lower than Sorafenib (logP ~4.1) and within a range predicted to confer improved aqueous solubility [5]—this compound serves as a low-lipophilicity starting point for medicinal chemistry optimization, particularly when ADMET liabilities associated with high logP hinder progression of more lipophilic kinase inhibitor leads [6].

Synthetic Methodology Development and Process Chemistry Scale-Up

The reported 92% yield for the target compound via phenyl carbamate coupling establishes it as a high-yielding benchmark for optimizing urea bond-forming reactions. Procurement for process chemistry studies enables evaluation of reaction scalability, impurity profiling, and cost-efficiency relative to lower-yielding (45–78%) alternative thiazolyl-urea synthetic routes [7].

Quote Request

Request a Quote for 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.